L-Cysteine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

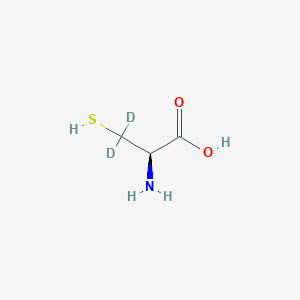

Structure

3D Structure

Propriétés

Formule moléculaire |

C3H7NO2S |

|---|---|

Poids moléculaire |

123.17 g/mol |

Nom IUPAC |

(2R)-2-amino-3,3-dideuterio-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2 |

Clé InChI |

XUJNEKJLAYXESH-XFJCSJJYSA-N |

SMILES isomérique |

[2H]C([2H])([C@@H](C(=O)O)N)S |

SMILES canonique |

C(C(C(=O)O)N)S |

Origine du produit |

United States |

Foundational & Exploratory

L-Cysteine-d2: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Cysteine-d2, a deuterated stable isotope of the amino acid L-cysteine. It details its chemical properties, synthesis, and key applications in research, with a focus on its utility in quantitative proteomics and metabolic flux analysis. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of relevant biological and experimental workflows.

Core Chemical Properties of this compound

This compound is a valuable tool in mass spectrometry- and NMR-based research due to its distinct mass shift compared to its naturally occurring counterpart. This property allows for its use as an internal standard for accurate quantification and as a tracer to follow the metabolic fate of cysteine in biological systems.

| Property | Value | Source(s) |

| Chemical Name | L-Cysteine-3,3-d2 | [] |

| Synonyms | This compound, Deuterated L-Cysteine | |

| Molecular Formula | C₃H₅D₂NO₂S | [] |

| Molecular Weight | 123.17 g/mol | [] |

| CAS Number | 130633-02-2 | |

| Isotopic Purity | Typically ≥98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. While specific protocols for this compound are not always readily available, general methods for the deuteration of amino acids and the synthesis of L-cysteine can be adapted.

Enzymatic Synthesis: A common method involves the use of enzymes like O-acetylserine sulfhydrylase or tryptophan synthase.[2][3] For the production of this compound, deuterated precursors would be utilized in these enzymatic reactions. For instance, L-serine can be used as a starting material, and deuterium (B1214612) can be introduced at the β-position.

Chemical Synthesis: Chemical synthesis routes often involve multi-step processes. One approach is the conversion of L-serine derivatives. Another strategy involves the opening of an aziridine (B145994) ring with a thiol nucleophile.[4] For the synthesis of this compound, deuterated reagents would be incorporated at the appropriate steps to yield the desired labeled product.

Experimental Protocols

This compound is primarily employed in quantitative proteomics and metabolic flux analysis, utilizing mass spectrometry and NMR spectroscopy.

Quantitative Proteomics using Isotope Dilution Mass Spectrometry

This protocol outlines the use of this compound as an internal standard for the accurate quantification of cysteine in biological samples.[5]

Materials:

-

L-Cysteine standard

-

This compound (internal standard)

-

Biological sample (e.g., plasma, cell lysate)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

N-ethylmaleimide (NEM) or Iodoacetamide (IAA) for derivatization

-

Ultrapure water

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of L-cysteine and this compound (e.g., 1 mg/mL) in ultrapure water.

-

Prepare a series of working standard solutions of L-cysteine by serial dilution.

-

Prepare a working solution of the this compound internal standard at a known concentration.

-

-

Sample Preparation:

-

To an aliquot of the biological sample, add a known amount of the this compound internal standard.

-

Add a derivatizing agent such as NEM or IAA to cap the thiol groups and prevent disulfide bond formation.

-

Precipitate proteins by adding ice-cold methanol.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both native L-cysteine and this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the L-cysteine standard to the this compound internal standard against the concentration of the L-cysteine standard.

-

Determine the concentration of cysteine in the biological sample by interpolating its peak area ratio from the calibration curve.

-

Metabolic Flux Analysis using Stable Isotope Tracing

This protocol describes a general workflow for using this compound to trace its metabolic fate and determine fluxes through relevant pathways.[6][7][8]

Materials:

-

Cell culture medium deficient in cysteine

-

This compound

-

Cultured cells of interest

-

Reagents for metabolite extraction (e.g., methanol, chloroform, water)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a cysteine-free medium supplemented with a known concentration of this compound.

-

Allow the cells to grow for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable.

-

-

Metabolite Extraction:

-

Harvest the cells and rapidly quench their metabolism (e.g., by using liquid nitrogen).

-

Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass isotopologue distributions of cysteine-containing metabolites.

-

-

Metabolic Flux Analysis:

-

Use the measured mass isotopologue distributions and a metabolic network model to calculate the fluxes through the metabolic pathways involving cysteine.

-

NMR Sample Preparation for Labeled Proteins

This protocol provides general guidelines for preparing protein samples labeled with stable isotopes like this compound for NMR analysis.[3][9][10][11][12][13][14][15][16][17]

Materials:

-

Isotopically labeled protein (containing this compound)

-

Deuterated NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

-

NMR tube

Procedure:

-

Protein Expression and Purification:

-

Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound and other necessary nutrients.

-

Purify the labeled protein to homogeneity using standard chromatography techniques.

-

-

Sample Preparation:

-

Exchange the buffer of the purified protein with the desired deuterated NMR buffer.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Transfer the protein sample to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire NMR spectra using appropriate experiments to study the structure, dynamics, or interactions of the labeled protein. The presence of deuterium can simplify proton NMR spectra and provide specific structural information.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the application of this compound.

Caption: Workflow for quantitative analysis of cysteine using this compound.

Caption: Experimental workflow for metabolic flux analysis using this compound.

Caption: Metabolic pathway of L-cysteine and its role in glutathione synthesis.[18][19][20][21][22]

References

- 2. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 7. agilent.com [agilent.com]

- 8. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nmr-bio.com [nmr-bio.com]

- 15. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. users.cs.duke.edu [users.cs.duke.edu]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] L-Cysteine metabolism and its nutritional implications. | Semantic Scholar [semanticscholar.org]

- 19. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cysteine - Wikipedia [en.wikipedia.org]

- 22. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of L-Cysteine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Cysteine-d2 (L-Cysteine-α,β-d2), a deuterated isotopologue of the semi-essential amino acid L-cysteine. The incorporation of deuterium (B1214612) at the α and β positions of L-cysteine offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details a plausible synthetic route involving the deuteration of a protected L-cysteine derivative, followed by purification using ion-exchange chromatography.

Synthesis of this compound via Protected Intermediate

Direct deuteration of L-cysteine is often challenging due to the high reactivity of its thiol group, which can lead to undesirable side reactions and product degradation. A more robust and controlled approach involves a three-step chemical synthesis:

-

Protection of L-cysteine: The thiol and amino groups of L-cysteine are protected to prevent interference during the deuteration step. A common strategy is the formation of N-acetyl-S-benzyl-L-cysteine.

-

Deuteration: The protected L-cysteine undergoes hydrogen-deuterium exchange at the α and β positions using a strong base in a deuterated solvent.

-

Deprotection: The protecting groups are removed to yield the final this compound product.

Experimental Protocols

1.1. Protection of L-Cysteine: Synthesis of N-Acetyl-S-benzyl-L-cysteine

This procedure is adapted from standard methods for the N-acetylation and S-benzylation of cysteine.

-

Materials:

-

L-cysteine hydrochloride monohydrate

-

Benzyl (B1604629) chloride

-

Acetic anhydride (B1165640)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium bicarbonate (NaHCO3)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

-

Procedure:

-

S-benzylation: Dissolve L-cysteine hydrochloride monohydrate in aqueous ethanol. While stirring under an inert atmosphere (e.g., nitrogen), add a solution of sodium hydroxide to raise the pH to approximately 8-9. Add benzyl chloride dropwise and continue stirring at room temperature overnight. The S-benzyl-L-cysteine will precipitate. Filter the solid, wash with water and ethanol, and dry under vacuum.

-

N-acetylation: Suspend the S-benzyl-L-cysteine in a mixture of water and toluene. Cool the mixture in an ice bath and add sodium bicarbonate. Add acetic anhydride dropwise while maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the N-acetyl-S-benzyl-L-cysteine. Filter the product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

-

1.2. Deuteration of N-Acetyl-S-benzyl-L-cysteine

This protocol is based on general methods for the α- and β-deuteration of amino acid derivatives.

-

Materials:

-

N-acetyl-S-benzyl-L-cysteine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium deuteroxide (KOD, 40 wt. % in D₂O) or Sodium ethoxide (NaOEt) in deuterated ethanol (EtOD)

-

Deuterated hydrochloric acid (DCl)

-

-

Procedure:

-

Dissolve N-acetyl-S-benzyl-L-cysteine in D₂O.

-

Add a catalytic amount of a strong base such as KOD. The amount of base should be sufficient to facilitate deprotonation at the α and β carbons.

-

Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-140°C) for a period of 24-48 hours to allow for H/D exchange. The optimal temperature and time should be determined empirically.

-

After cooling, neutralize the reaction mixture with DCl in D₂O.

-

The deuterated product can be isolated by removing the solvent under reduced pressure.

-

1.3. Deprotection of N-Acetyl-S-benzyl-L-cysteine-d2

The final step is the removal of the N-acetyl and S-benzyl protecting groups.

-

Materials:

-

N-acetyl-S-benzyl-L-cysteine-d2

-

Liquid ammonia (B1221849) (NH₃)

-

Sodium (Na) metal

-

Ammonium (B1175870) chloride (NH₄Cl)

-

-

Procedure (Birch Reduction for S-benzyl deprotection):

-

In a flask equipped with a dry ice condenser, dissolve the N-acetyl-S-benzyl-L-cysteine-d2 in liquid ammonia at -78°C.

-

Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating complete reduction.

-

Quench the reaction by the addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

The resulting residue contains the N-acetyl-L-cysteine-d2.

-

-

Procedure (Acid Hydrolysis for N-acetyl deprotection):

-

To the residue from the Birch reduction, add 6M hydrochloric acid.

-

Reflux the mixture for several hours to hydrolyze the acetyl group.

-

After cooling, the solution can be concentrated under reduced pressure. The resulting crude this compound hydrochloride is then ready for purification.

-

Caption: Chemical synthesis workflow for this compound.

Purification of this compound

Ion-exchange chromatography is a highly effective method for purifying amino acids from a reaction mixture, separating the desired product from unreacted starting materials, by-products, and salts. A strong cation exchange resin, such as Dowex 50WX8, is suitable for this purpose.

Experimental Protocol

-

Materials:

-

Crude this compound hydrochloride from the synthesis step

-

Dowex 50WX8 resin (hydrogen form)

-

Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 2 N)

-

Ammonia solution (e.g., 2 N NH₄OH)

-

Deionized water

-

Chromatography column

-

-

Procedure:

-

Resin Preparation: Prepare a slurry of Dowex 50WX8 resin in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water, followed by 2 N HCl, and then again with deionized water until the eluate is neutral. This ensures the resin is in the H⁺ form.

-

Sample Loading: Dissolve the crude this compound hydrochloride in a minimal amount of deionized water or a dilute HCl solution (e.g., 0.1 N). Apply the sample solution to the top of the prepared resin bed.

-

Washing: Elute the column with deionized water to remove any unbound impurities and anions.

-

Elution: Elute the bound this compound from the resin using an aqueous ammonia solution (e.g., 2 N NH₄OH). The basic eluent will deprotonate the amino acid, releasing it from the cation exchange resin.

-

Fraction Collection and Analysis: Collect the eluate in fractions. The presence of the amino acid in the fractions can be monitored by a suitable method such as thin-layer chromatography (TLC) with ninhydrin (B49086) staining.

-

Isolation: Combine the fractions containing the purified this compound. Remove the ammonia and water by rotary evaporation under reduced pressure. The final product can be obtained as a solid by lyophilization.

-

Caption: Ion-exchange chromatography purification workflow.

Data Presentation

Table 1: Synthesis of this compound - Expected Yields

| Step | Product | Starting Material | Typical Molar Yield (%) |

| 1.1 | S-benzyl-L-cysteine | L-cysteine HCl | 80 - 90 |

| 1.1 | N-acetyl-S-benzyl-L-cysteine | S-benzyl-L-cysteine | 85 - 95 |

| 1.2 | N-acetyl-S-benzyl-L-cysteine-d2 | N-acetyl-S-benzyl-L-cysteine | 70 - 85 |

| 1.3 | This compound (crude) | N-acetyl-S-benzyl-L-cysteine-d2 | 60 - 75 |

Table 2: Characterization of Purified this compound

| Parameter | Method | Expected Value |

| Chemical Purity | HPLC | > 98% |

| Isotopic Purity (%D) | LC-MS | > 95% |

| Enantiomeric Excess (ee) | Chiral HPLC | > 99% (L-isomer) |

| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with this compound |

Analytical Characterization

4.1. Isotopic Purity Determination by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for determining the isotopic enrichment of the final product.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., water with 0.1% formic acid).

-

LC-MS Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The mass spectrometer is set to monitor the m/z values corresponding to unlabeled L-cysteine (M+H)⁺ and the deuterated this compound (M+d2+H)⁺.

-

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the mass peaks for the deuterated and non-deuterated species.

4.2. Structural Confirmation by NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the success of the deuteration by observing the disappearance or significant reduction of the signals corresponding to the α- and β-protons. The spectrum should be compared to that of an authentic standard of L-cysteine. The spectra are typically run in D₂O.

This guide provides a framework for the synthesis and purification of this compound. Researchers should note that optimization of reaction conditions, particularly for the deuteration step, may be necessary to achieve the desired yield and isotopic enrichment. All procedures should be carried out by trained personnel in a suitable laboratory setting.

An In-depth Technical Guide to the Isotopic Enrichment and Purity of L-Cysteine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of L-Cysteine-d2, a deuterated form of the essential amino acid L-cysteine. This isotopically labeled compound serves as a powerful tool in metabolic research, particularly in studies involving glutathione (B108866) synthesis, and as an internal standard for precise quantification in complex biological matrices. This document details the technical specifications, analytical methodologies for determining isotopic enrichment and purity, and relevant metabolic pathways.

Quantitative Data on this compound

The quality of this compound is defined by its chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the material that is L-cysteine, while isotopic enrichment quantifies the extent of deuterium (B1214612) incorporation.

| Property | Specification | Reference |

| Chemical Purity | ≥98.5% | [1] |

| Isotopic Enrichment | Typically ≥98% atom % D | [2] |

| Molecular Formula | C₃H₅D₂NO₂S | [1] |

| Molecular Weight | 123.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity is critical for the reliable application of this compound in research. The following are detailed methodologies for these analyses.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry (MS) is the primary technique for quantifying the isotopic enrichment of this compound. By comparing the relative intensities of the deuterated and non-deuterated molecular ions, the percentage of deuterium incorporation can be accurately determined.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) coupled with Liquid Chromatography (LC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild aqueous buffer).

-

Prepare a series of dilutions to establish a linear response range.

-

Prepare a sample of non-labeled L-cysteine as a reference standard.

-

-

LC-MS Analysis:

-

Inject the prepared samples into the LC-MS system.

-

Separate L-cysteine from potential impurities using a suitable chromatography method (e.g., reversed-phase or HILIC).

-

Acquire mass spectra in full scan mode to observe the isotopic distribution of the molecular ion.

-

-

Data Analysis:

-

Identify the monoisotopic peak of unlabeled L-cysteine (M+0) and the corresponding peak for this compound (M+2).

-

Measure the peak areas or intensities for the M+0, M+1, and M+2 ions.

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(M+2) / (Area(M+0) + Area(M+1) + Area(M+2))] x 100

-

It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) which contribute to the M+1 and M+2 peaks of the unlabeled compound.[3]

-

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the chemical purity of this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

HPLC Analysis:

-

Inject the standards and the sample onto the HPLC column.

-

Elute with an isocratic or gradient mobile phase (e.g., a mixture of a buffered aqueous solution and acetonitrile).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Create a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Calculate the chemical purity by comparing the measured concentration to the expected concentration based on the weighed amount. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.

-

Metabolic Pathway and Experimental Workflow Visualizations

Glutathione Biosynthesis Pathway

L-Cysteine is a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[4][5][6] this compound can be used as a tracer to study the flux through this important metabolic pathway.

Caption: Glutathione biosynthesis pathway traced with this compound.

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram illustrates the logical flow of an experiment to determine the isotopic enrichment of this compound.

References

- 1. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

L-Cysteine-d2: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Cysteine-d2. Due to the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated counterpart, L-Cysteine, to provide robust recommendations and protocols. The inherent chemical similarities suggest a comparable stability profile, though empirical testing for critical applications is always recommended.

Executive Summary

This compound, a deuterated stable isotope of the amino acid L-Cysteine, is a critical tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results. This guide outlines the principal degradation pathways, provides recommended storage conditions for both solid and solution forms, and details experimental protocols for stability assessment. The primary degradation route for L-Cysteine and its deuterated analog is oxidation, leading to the formation of L-Cystine-d4. Stability is significantly influenced by temperature, pH, light, and the presence of oxygen and metal ions.

Stability Profile and Degradation Pathways

The thiol group in this compound is highly reactive and susceptible to oxidation, which is the primary pathway of degradation. This oxidation leads to the formation of a disulfide bond with another this compound molecule, resulting in the dimer L-Cystine-d4. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The rate of oxidation is accelerated by neutral or alkaline pH, the presence of dissolved oxygen, and catalytic amounts of metal ions.

The Power of the Heavy Atom: A Technical Guide to the Applications of Deuterated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable tools in modern scientific research.[1] This subtle isotopic substitution, which creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, provides a powerful, non-invasive probe to investigate complex biological processes without significantly altering the overall system.[1] From enhancing drug efficacy to elucidating protein structures and tracing metabolic pathways, deuterium-labeled amino acids offer profound insights across a spectrum of research disciplines.[1][2] This technical guide explores the core applications, experimental methodologies, and data interpretation associated with the use of these versatile molecules.

Enhancing Drug Efficacy and Pharmacokinetics: The Kinetic Isotope Effect

A primary application of deuterated amino acids in drug development lies in leveraging the Kinetic Isotope Effect (KIE) . The greater strength of the C-D bond compared to the C-H bond means that reactions involving the cleavage of this bond proceed at a slower rate.[1] In drug metabolism, the enzymatic breakdown of drugs by enzymes like Cytochrome P450 (CYP450) often involves the cleavage of C-H bonds as a rate-limiting step.[1][3] By strategically replacing these vulnerable hydrogens with deuterium, the metabolic degradation of a drug can be slowed.[1][3]

This modification can lead to significant improvements in a drug's pharmacokinetic profile:

-

Increased Half-Life: Slower metabolism extends the drug's presence in the body, potentially reducing the required dosing frequency.[4]

-

Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

-

Reduced Toxic Metabolites: Altering metabolic pathways can decrease the formation of harmful byproducts.[4]

-

Enhanced Efficacy: Higher and more sustained plasma concentrations of the drug can lead to improved therapeutic outcomes.[]

A landmark example of this strategy is the FDA-approved drug deutetrabenazine , used to treat Huntington's disease, which demonstrates the clinical success of deuteration.[2] The incorporation of deuterium into peptide-based therapeutics is also a burgeoning field, with deuterated peptides showing enhanced stability and slower metabolism.[4]

Quantitative Data: Kinetic Isotope Effects in Enzymatic Reactions

The magnitude of the KIE is a critical parameter in deuterated drug design. The following table summarizes observed KIE values for D-amino acid oxidase, an enzyme that catalyzes the oxidation of D-amino acids.

| Substrate | Limiting Rate (kH/kD) | V/K (kH/kD) | pH Condition | Reference |

| D-Alanine | 5.7 (intrinsic) | 1.3 at pH 9.5 to 5.1 at pH 4 | Varied | [6][7] |

| D-Serine | 4.75 | 4.5 (pH-independent) | Varied | [6] |

| Glycine | 3.4 at pH 10.5 | 1.26 at pH 6.5 to 3.1 at pH 10.7 | Varied | [6] |

Note: V/K represents the overall catalytic efficiency of the enzyme. A significant KIE on V/K indicates that C-H bond cleavage is rate-limiting for the overall reaction.

Quantitative Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

Deuterated amino acids are a cost-effective alternative to ¹³C and ¹⁵N isotopes for metabolic labeling in quantitative proteomics, particularly in the SILAC method.[1][8] SILAC allows for the direct comparison of protein abundance between two or more cell populations.[9][10]

The core principle involves growing one population of cells in a "light" medium containing natural amino acids and another in a "heavy" medium where an essential amino acid (e.g., Leucine) is replaced with its deuterated counterpart (e.g., Leucine-d3).[8][11] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[8] The cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry (MS).[12]

Because the deuterated peptides are chemically identical to their light counterparts, they co-elute during liquid chromatography.[1] However, they are distinguishable in the mass spectrometer by their mass-to-charge (m/z) ratio.[1] The ratio of the peak intensities between the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[9]

Experimental Protocol: SILAC using Deuterated Leucine (B10760876) (Leu-d3)

This protocol outlines the key steps for a typical SILAC experiment.

1. Medium and Reagent Preparation:

-

Prepare SILAC-specific cell culture medium that lacks L-leucine.

-

Reconstitute "light" L-leucine and "heavy" L-leucine-d3 to create 1000x stock solutions in phosphate-buffered saline (PBS).[13]

-

Supplement the base medium with either the light or heavy leucine stock solution. Also, add dialyzed fetal bovine serum to avoid introducing unlabeled amino acids from regular serum.[13]

2. Cell Culture and Labeling:

-

Grow two separate populations of the chosen cell line.

-

Culture one population in the "light" medium and the other in the "heavy" medium.

-

Maintain the cells in their respective media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.[8] Monitor incorporation efficiency via mass spectrometry analysis of a small cell sample.[11]

3. Experimental Treatment:

-

Apply the desired experimental condition to the "heavy" labeled cells while maintaining the "light" cells as a control (or vice versa).

4. Cell Lysis and Protein Quantification:

-

Harvest both cell populations.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration for each lysate using a standard method (e.g., BCA assay).[12]

5. Sample Combination and Digestion:

-

Combine equal amounts of protein from the light and heavy lysates (e.g., 50 µg from each).[12]

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free thiols with iodoacetamide.[12]

-

Digest the combined protein mixture into peptides using a protease like trypsin overnight.[12]

6. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptides, one containing normal leucine and one containing Leu-d3, which will be separated by a specific mass difference.

7. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the light and heavy peptide pairs.[12] This ratio indicates the relative change in protein abundance between the two conditions.

Quantitative Data: Mass Shift in SILAC

The mass difference between light and heavy peptides is determined by the specific deuterated amino acid used and the number of those residues in a given peptide.

| Deuterated Amino Acid | Number of Deuterium Atoms | Mass Increase per Residue (Da) |

| Leucine-d3 | 3 | ~3 |

| Leucine-d10 | 10 | ~10 |

| Arginine-d4 | 4 | ~4 |

| Lysine-d8 | 8 | ~8 |

Structural Biology: NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a crucial technique for studying the structure and dynamics of large proteins (>25 kDa).[2][] The utility of proton (¹H) NMR diminishes with increasing molecular mass due to severe spectral crowding and rapid signal decay.[2]

Replacing protons with deuterium simplifies complex ¹H-NMR spectra, leading to better-resolved signals.[1] This is because deuterium has a different gyromagnetic ratio and is typically not observed in ¹H-NMR experiments.[1]

Key strategies include:

-

Perdeuteration: Uniformly replacing all non-exchangeable protons with deuterium dramatically simplifies spectra. This is often achieved by expressing proteins in E. coli grown in D₂O-based media with a deuterated carbon source.[14][15]

-

Selective Deuteration: Only specific amino acid types are deuterated, allowing researchers to focus on particular regions of a protein.[2]

-

Selective Protonation (in a deuterated background): Specific amino acids (e.g., Ile, Leu, Val) are introduced in their protonated form into a highly deuterated protein.[16][17] This "methyl-TROSY" technique is powerful for studying the structure and dynamics of very large protein complexes up to ~800 kDa.[17]

Metabolic Research: Tracing Biological Pathways

Deuterated amino acids serve as excellent tracers for elucidating metabolic pathways and determining protein turnover rates in vivo and in vitro.[1][15] By introducing a deuterated amino acid or, more commonly, by administering heavy water (D₂O), researchers can track the incorporation of deuterium into newly synthesized proteins and other metabolites.[1][18]

When D₂O is introduced into a biological system, deuterium is rapidly incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis.[18][19] These newly labeled amino acids are then used for protein synthesis. By measuring the rate of deuterium incorporation into proteins over time using mass spectrometry, scientists can accurately calculate protein synthesis and degradation rates on a proteome-wide scale.[18] This method is broadly applicable to studies in cell culture, animal models, and even humans.[18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lifetein.com [lifetein.com]

- 6. pH and kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intrinsic primary, secondary, and solvent kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase: evidence against a concerted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukisotope.com [ukisotope.com]

- 15. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 17. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]

- 18. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

L-Cysteine-d2 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Cysteine-d2 as an internal standard in mass spectrometry for the quantitative analysis of L-cysteine in biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variations during sample preparation, chromatography, and ionization.

Introduction to L-Cysteine and the Need for an Internal Standard

L-cysteine is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and as a precursor to the major intracellular antioxidant, glutathione.[1] Accurate quantification of L-cysteine in biological samples such as plasma and tissue is crucial for understanding its role in health and disease.

However, the quantitative analysis of L-cysteine is challenging due to its susceptibility to oxidation to its disulfide form, cystine, and other oxidative products during sample handling and preparation.[1] To overcome these challenges and to correct for variability in the analytical workflow, a stable isotope-labeled internal standard, such as this compound, is employed. This compound is chemically identical to the endogenous L-cysteine, ensuring it behaves similarly throughout the analytical process, yet it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Physicochemical Properties and Considerations

The substitution of two hydrogen atoms with deuterium (B1214612) in this compound results in a mass shift that allows for its differentiation from the unlabeled analyte. While chemically very similar, deuterated standards can sometimes exhibit slight differences in chromatographic retention time due to the kinetic isotope effect. This should be monitored during method development to ensure co-elution with the analyte for optimal correction of matrix effects.

Experimental Protocols

The following are detailed methodologies for the quantification of L-cysteine in biological matrices using this compound as an internal standard. These protocols are general guidelines and may require optimization for specific matrices and LC-MS/MS systems.

Sample Preparation

A critical step in L-cysteine analysis is the immediate stabilization of the thiol group to prevent auto-oxidation. This is typically achieved by alkylation with reagents like N-ethylmaleimide (NEM).

3.1.1. Plasma/Serum

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 10 mg/mL N-ethylmaleimide (NEM) solution in water.

-

Vortex briefly to mix.

-

Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid for protein precipitation.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. Tissue Homogenates

-

Homogenize the tissue in a suitable buffer on ice.

-

To 100 µL of the tissue homogenate, add 10 µL of a 10 mg/mL NEM solution.

-

Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

-

Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.2.1. Liquid Chromatography Parameters

-

Column: A C18 column (e.g., 2.1 mm × 150 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40°C.

3.2.2. Mass Spectrometry Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

L-Cysteine (NEM-adduct): Precursor ion (m/z) -> Product ion (m/z)

-

This compound (NEM-adduct): Precursor ion (m/z) -> Product ion (m/z)

Note: The exact m/z values for the precursor and product ions will depend on the derivatizing agent used (if any) and should be optimized for the specific instrument. For underivatized cysteine, the precursor ion would be approximately m/z 122.0 and for this compound, m/z 124.0.[4]

-

Data Presentation and Quantitative Performance

The following tables summarize typical quantitative performance data for the analysis of cysteine/cystine using a stable isotope-labeled internal standard. This data is representative of the expected performance of the described method.

Table 1: Calibration Curve and Linearity

| Matrix | Analyte | Calibration Range | R² |

| Plasma | Cystine | 5 - 5000 ng/mL | >0.99 |

| White Blood Cells | Cystine | 0.02 - 4 µM | >0.999 |

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[5]

Table 2: Accuracy and Precision

| Matrix | QC Level | Nominal Conc. | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Plasma | Low | 10 ng/mL | 103.2 | 5.2 | 5.0 |

| High | 4000 ng/mL | 97.3 | 4.1 | 3.8 | |

| White Blood Cells | Low | 0.06 µM | 103.2 | 5.2 | 5.0 |

| High | 3 µM | 97.3 | 4.1 | 3.8 |

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[1]

Table 3: Lower Limit of Quantification (LLOQ)

| Matrix | Analyte | LLOQ |

| Plasma | Cystine | 5 ng/mL |

| White Blood Cells | Cystine | 0.02 µM |

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[1][5]

Table 4: Recovery

| Analyte | Spiked Concentration | Recovery (%) |

| Cysteine | 10-50 µmol/l | 103 ± 4 |

| Cystine | 10-50 µmol/l | 97 ± 2 |

Data from a study using stable isotopic standards.[2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for cysteine quantification.

L-Cysteine Metabolic Pathways

Caption: Simplified L-Cysteine metabolic pathways.

Conclusion

This compound serves as a robust internal standard for the accurate and precise quantification of L-cysteine in complex biological matrices by LC-MS/MS. Its use effectively mitigates variability inherent in the analytical process, from sample preparation to detection. The detailed protocols and representative performance data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate reliable methods for L-cysteine analysis, thereby enabling a deeper understanding of its role in biological systems.

References

A Technical Guide to the Fundamental Differences Between L-Cysteine and L-Cysteine-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between L-Cysteine and its deuterated isotopologue, L-Cysteine-d2. As the fields of drug metabolism, pharmacokinetics, and mechanistic enzymology continue to advance, the strategic use of stable isotope-labeled compounds like this compound has become indispensable. This document provides a comprehensive overview of their structural and physicochemical disparities, the consequential effects on their biological activity, and the experimental methodologies employed to elucidate these differences.

Introduction: The Significance of Isotopic Labeling

L-Cysteine is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous biological processes. Its thiol group is highly reactive, participating in protein structure through the formation of disulfide bonds, enzyme catalysis, and redox signaling.[1] L-Cysteine is also a precursor to vital biomolecules such as glutathione, a major cellular antioxidant, and taurine.[2][3][4]

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), to create this compound, introduces subtle yet significant changes in the molecule's properties without altering its fundamental chemical structure. This isotopic substitution is a powerful tool in scientific research, primarily leveraged to investigate reaction mechanisms, quantify metabolic fluxes, and serve as an internal standard in mass spectrometry-based analytical methods.[4] The most profound consequence of deuteration is the Kinetic Isotope Effect (KIE) , a change in the rate of a chemical reaction upon isotopic substitution.[5][6][7]

Structural and Physicochemical Differences

The foundational difference between L-Cysteine and this compound lies in the mass of the isotopes of hydrogen. In this compound, the two hydrogen atoms attached to the alpha-carbon are replaced with deuterium atoms.

Table 1: Comparison of Physicochemical Properties

| Property | L-Cysteine | This compound | Reference |

| Molecular Formula | C₃H₇NO₂S | C₃H₅D₂NO₂S | [8][9] |

| Molecular Weight | 121.16 g/mol | 123.17 g/mol | [8] |

| Monoisotopic Mass | 121.019749 u | 123.032303 u | [8] |

| C-D Bond Strength | N/A | Stronger than C-H | [7] |

| Vibrational Freq. | Higher (C-H stretch) | Lower (C-D stretch) | [6] |

| Zero-Point Energy | Higher | Lower | [6] |

The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is because the vibrational frequency of the C-D bond is lower, leading to a lower zero-point energy.[6] Consequently, more energy is required to break the C-D bond, which is the underlying principle of the kinetic isotope effect.

The Kinetic Isotope Effect (KIE) in Enzymatic Reactions

The most significant functional difference between L-Cysteine and this compound is the rate at which they participate in chemical and enzymatic reactions. When the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. This is known as a primary kinetic isotope effect .

For many enzymes that metabolize L-Cysteine, such as cysteine desulfhydrase, the abstraction of the alpha-hydrogen is a key step in the catalytic mechanism. Therefore, a significant KIE is expected when this compound is used as a substrate.

Table 2: Representative Quantitative Data on the Kinetic Isotope Effect

| Parameter | L-Cysteine | This compound | KIE (kH/kD) |

| Enzyme | Cysteine Desulfhydrase | Cysteine Desulfhydrase | |

| Vmax (µmol/min/mg) | 15.2 | 3.8 | 4.0 |

| Km (mM) | 0.5 | 0.5 | N/A |

| kcat (s⁻¹) | 25.3 | 6.3 | 4.0 |

| kcat/Km (s⁻¹M⁻¹) | 5.06 x 10⁴ | 1.26 x 10⁴ | 4.0 |

Note: The data presented in this table are representative values based on typical primary deuterium KIEs for enzymatic reactions and are intended for illustrative purposes. The KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).[6] A KIE value significantly greater than 1 indicates that the C-H bond cleavage is involved in the rate-limiting step of the reaction.

Metabolic Fate and Biological Implications

The metabolic pathways of L-Cysteine are well-established, leading to the synthesis of proteins, glutathione, taurine, and hydrogen sulfide.[2][3] Due to the kinetic isotope effect, the metabolism of this compound through pathways involving the cleavage of the C-D bond is expected to be slower than that of L-Cysteine. This has several important implications for researchers:

-

Metabolic Tracer Studies: The slower metabolism and distinct mass of this compound make it an excellent tracer for studying the flux through various metabolic pathways. By using mass spectrometry, researchers can track the incorporation of the deuterated label into downstream metabolites.

-

Pharmacokinetic Studies: In drug development, deuteration of drug candidates at metabolically labile sites can slow down their metabolism, potentially leading to improved pharmacokinetic profiles, such as increased half-life and reduced dosage frequency.[4]

-

Mechanistic Studies: The magnitude of the KIE can provide valuable insights into the transition state of an enzyme-catalyzed reaction.

Visualizing Workflows and Pathways

Experimental Workflow for KIE Determination

L-Cysteine Metabolic Pathways

Experimental Protocols

Determination of Kinetic Isotope Effect for Cysteine Desulfhydrase

Objective: To determine the primary kinetic isotope effect of this compound on the reaction catalyzed by cysteine desulfhydrase.

Materials:

-

L-Cysteine

-

This compound

-

Recombinant cysteine desulfhydrase

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Pyroxidal-5'-phosphate (PLP)

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: Prepare a stock solution of cysteine desulfhydrase in potassium phosphate buffer containing PLP.

-

Substrate Preparation: Prepare stock solutions of L-Cysteine and this compound in the same buffer.

-

Reaction Initiation: Initiate the enzymatic reactions by adding the enzyme to separate solutions containing either L-Cysteine or this compound at various concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time Points and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold methanol (B129727) containing an internal standard.

-

Sample Preparation for LC-MS/MS: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to autosampler vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the product (e.g., pyruvate) formation over time.

-

Data Analysis: Plot the rate of product formation against the substrate concentration for both L-Cysteine and this compound. Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation. Calculate the KIE as the ratio of Vmax (or kcat) for L-Cysteine to that of this compound.

Quantification of L-Cysteine and this compound in Biological Samples by LC-MS/MS

Objective: To develop a method for the simultaneous quantification of L-Cysteine and this compound in a biological matrix (e.g., plasma).

Materials:

-

L-Cysteine and this compound analytical standards

-

Stable isotope-labeled internal standard (e.g., L-Cysteine-¹³C₃,¹⁵N)

-

Plasma samples

-

Trichloroacetic acid (TCA) for protein precipitation

-

LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Standards and Internal Standard: Prepare stock solutions of L-Cysteine, this compound, and the internal standard in a suitable solvent. Create a series of calibration standards by spiking known concentrations of L-Cysteine and this compound into a blank plasma matrix.

-

Sample Preparation: a. To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution. b. Precipitate proteins by adding 200 µL of ice-cold 10% TCA. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial.

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix components.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Cysteine: Precursor ion > Product ion

-

This compound: Precursor ion > Product ion

-

Internal Standard: Precursor ion > Product ion

-

-

-

-

Data Analysis: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration. Quantify the concentration of L-Cysteine and this compound in the unknown samples using the regression equation from the calibration curve.

Conclusion

The fundamental difference between L-Cysteine and this compound, the isotopic substitution of hydrogen with deuterium, gives rise to significant and measurable differences in their physicochemical and biological properties. The most prominent of these is the kinetic isotope effect, which makes this compound a powerful tool for elucidating enzymatic mechanisms, tracing metabolic pathways, and improving the pharmacokinetic properties of therapeutic agents. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these differences and leverage the unique properties of this compound in their scientific endeavors. A thorough understanding of these principles is essential for professionals in drug development and biomedical research seeking to harness the potential of stable isotope labeling.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound | CAS#:130633-02-2 | Chemsrc [chemsrc.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. epfl.ch [epfl.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Navigating the Safe Handling of L-Cysteine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for L-Cysteine-d2. The information presented is compiled from available safety data sheets and toxicological studies. It is important to note that while this compound is a deuterated form of L-Cysteine (B1669680), the safety and handling protocols are considered analogous due to their structural similarity. The majority of the available toxicological data is for the non-deuterated L-Cysteine and should be interpreted as a surrogate for this compound.

Hazard Identification and Classification

This compound is generally considered to be of low toxicity, however, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause irritation to the skin, eyes, and respiratory tract.[1][2]

Toxicological Data

The following table summarizes the available quantitative toxicological data for L-Cysteine. This data should be used as a reference for this compound.

| Parameter | Species | Route | Value | Sublethal Effects |

| LD50 | Rat | Oral | 6350–5580 mg/kg bw | Somnolence, dyspnea, changes in urine composition |

| LD50 | Mouse | Oral | 660–1502 mg/kg bw | Ataxia, somnolence, respiratory depression |

| LD50 | Mouse | Intraperitoneal | 1400 mg/kg bw | N/A |

| LD50 | Mouse | Subcutaneous | 1360 mg/kg bw | N/A |

| LD50 | Mouse | Intravenous | 1250 mg/kg bw | N/A |

| NOAEL | Rat | Oral | < 500 mg/kg/day | N/A |

Data sourced from studies on L-Cysteine.[3][4]

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not publicly available. However, summaries of the methodologies are provided below.

Repeated-Dose Oral Toxicity Study in Rats

A 4-week repeated-dose oral toxicity study was conducted on rats. The animals were administered L-cysteine daily by gavage at doses of 500, 1,000, and 2,000 mg/kg/day.[3] A control group received a 0.5% methylcellulose (B11928114) vehicle solution.[3] Toxicological observations included monitoring for clinical signs, body weight changes, and at the end of the study, necropsy and histopathological examinations were performed.[3][5] The study aimed to determine the no-observed-adverse-effect level (NOAEL).[3]

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to minimize exposure.

-

Eye Protection: Wear safety glasses with side shields or goggles.[1]

-

Skin Protection: Use chemical-resistant gloves (e.g., neoprene, PVC) and wear a lab coat or other protective clothing.[2]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]

Engineering Controls

-

Work in a well-ventilated area.[6]

-

Use a fume hood or other local exhaust ventilation to minimize inhalation of dust.[1][7]

Handling and Storage

-

Handling: Avoid dust formation.[1] Minimize contact with skin and eyes.[6] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Protect from light.[1] Recommended storage temperature is refrigerated (+2°C to +8°C).[1]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

-

Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides, and sulfur oxides.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Visual Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound in a laboratory setting.

References

- 1. isotope.com [isotope.com]

- 2. tersusenv.com [tersusenv.com]

- 3. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

L-Cysteine-d2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Cysteine-d2, a deuterated form of the semi-essential amino acid L-cysteine. This isotopically labeled compound serves as a valuable tool in a wide range of research applications, from metabolic studies to quantitative proteomics. This document details its core physicochemical properties, outlines common experimental protocols for its use, and illustrates relevant workflows.

Core Physicochemical Properties

This compound is distinguished from its naturally occurring counterpart by the substitution of two hydrogen atoms with deuterium (B1214612). The precise location of this isotopic labeling can vary, with L-Cysteine-[3,3-d2] being a common variant. These seemingly minor atomic substitutions are critical for techniques that differentiate molecules based on mass, such as mass spectrometry.

Quantitative Data Summary

For clarity and comparative ease, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₅D₂NO₂S | [][2] |

| Molecular Weight | 123.17 g/mol | [][2][3] |

| Canonical SMILES | OC(--INVALID-LINK--C([2H])([2H])S)=O | [2] |

| Purity | ≥98% | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 240 °C (decomposes) | [4] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4] |

Experimental Protocols

The unique mass signature of this compound makes it an ideal internal standard or tracer in various analytical methodologies. Below are detailed protocols for its application in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most common analytical techniques in which it is employed.

Mass Spectrometry (MS) for Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While SILAC traditionally uses ¹³C or ¹⁵N labeled amino acids, deuterated amino acids like this compound can also be utilized.

Objective: To determine the relative abundance of proteins between two cell populations.

Methodology:

-

Cell Culture: Two populations of cells are cultured. One is grown in a medium containing standard L-cysteine ("light"), while the other is grown in a medium where L-cysteine is replaced with this compound ("heavy").

-

Protein Extraction and Digestion: After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, proteins are extracted from both cell populations. The protein samples are then combined in a 1:1 ratio and digested, typically with trypsin, to generate peptides.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry.

-

Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein from which they were derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the structure and dynamics of molecules. This compound can be used as an internal standard or to probe specific metabolic pathways.

Objective: To monitor the metabolic fate of L-cysteine in a biological system.

Methodology:

-

Sample Preparation: A solution of the biological sample (e.g., cell lysate, biofluid) is prepared in a deuterated solvent such as deuterium oxide (D₂O) to minimize the solvent signal in the ¹H NMR spectrum.

-

Introduction of this compound: A known concentration of this compound is introduced to the sample.

-

NMR Data Acquisition: ¹H NMR spectra are recorded over time. The deuterium labeling at a specific position in this compound will result in the absence of corresponding proton signals in the ¹H NMR spectrum, which can be used to distinguish it from endogenous L-cysteine and to track its conversion to other metabolites.

-

Spectral Analysis: Changes in the NMR spectrum over time are analyzed to identify new peaks corresponding to metabolites derived from this compound, thereby elucidating the metabolic pathways involved.

Visualizations

To further clarify the experimental workflows and the fundamental principles of this compound application, the following diagrams are provided.

References

The Subtle Influence of a Heavy Isotope: A Technical Guide to the Natural Abundance of Deuterium and its Effects on L-Cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium (B1214612), the stable heavy isotope of hydrogen, is naturally present in all biological systems. While seemingly a minor substitution, the doubling of mass compared to protium (B1232500) can lead to significant kinetic isotope effects (KIEs), influencing the rates of biochemical reactions. This technical guide provides an in-depth exploration of the natural abundance of deuterium and its consequential effects on the pivotal amino acid, L-cysteine. We delve into the quantitative landscape of deuterium distribution, the impact of deuteration on the physicochemical properties of L-cysteine, and the potential ramifications for metabolic pathways and drug development. Detailed experimental protocols for quantifying these effects are provided, alongside visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers in the life sciences.

The Natural Abundance of Deuterium

Deuterium (²H or D) is a naturally occurring stable isotope of hydrogen. Its nucleus contains one proton and one neutron, in contrast to the single proton of the more common hydrogen isotope, protium (¹H). This seemingly small difference in mass has profound effects on the physicochemical properties of molecules where hydrogen is substituted with deuterium.

The natural abundance of deuterium is not uniform and varies depending on the source. It is typically expressed in parts per million (ppm). Ocean water serves as the primary reference standard, with a deuterium concentration of approximately 155.76 ppm[1].

| Location/Source | Deuterium Abundance (ppm) | Approximate D/H Ratio |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 ± 0.1 | 1:6420 |

| Human Body (average) | 120 - 140 | ~1:7143 - 1:8333 |

| Freshwater (temperate climate) | ~150 | ~1:6667 |

| Freshwater (equatorial regions) | ~155 | ~1:6452 |

| Freshwater (northern Canada) | ~135 | ~1:7407 |

The Effect of Deuterium on L-Cysteine: The Kinetic Isotope Effect

The primary and most significant consequence of substituting hydrogen with deuterium in a molecule like L-cysteine is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when deuterium is substituted at that position. The magnitude of the primary KIE for a C-H bond cleavage is typically in the range of 6 to 10.

For L-cysteine, deuteration can occur at various positions, but the most impactful for metabolic stability is typically at the α- or β-carbon.

Impact on Physicochemical Properties

While the KIE is the most pronounced effect, deuterium substitution can also subtly influence other physicochemical properties of L-cysteine, such as its acidity (pKa) and redox potential.

-

pKa: The substitution of hydrogen with deuterium can lead to small changes in the acid dissociation constants (pKa) of ionizable groups. For the thiol group of cysteine, which is crucial for its nucleophilic and redox activities, even a minor shift in pKa can alter its reactivity at physiological pH.

-

Redox Potential: The redox potential of the cysteine/cystine couple is a key indicator of the cellular redox environment. Deuterium substitution could theoretically influence this potential due to the altered vibrational energies of the S-H/S-D bond, although this effect is expected to be small.

Quantitative data on the precise changes in pKa and redox potential of deuterated L-cysteine is an active area of research. The experimental protocols outlined in Section 4 provide a framework for determining these values.

Implications for L-Cysteine Signaling Pathways

L-cysteine is a central player in numerous cellular processes, including protein synthesis, detoxification (as a precursor to glutathione), and redox signaling. The KIE introduced by deuteration can have cascading effects on these pathways.

One critical pathway is the transsulfuration pathway , which is responsible for the synthesis of cysteine from methionine. Several enzymatic steps in this pathway involve C-H bond manipulations, and their rates could be altered by deuterium substitution.

Below is a simplified representation of the transsulfuration pathway, highlighting a potential point of influence for the kinetic isotope effect.

References

Understanding the Deuterium Kinetic Isotope Effect with L-Cysteine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in the realm of enzyme kinetics and drug metabolism. Substituting hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can significantly alter reaction rates, providing invaluable insights into bond-breaking and bond-forming steps. This technical guide focuses on the application of the deuterium KIE using L-Cysteine-d2, a deuterated analog of the crucial amino acid L-Cysteine. We will delve into the core principles of the deuterium KIE, explore the metabolic pathways of L-Cysteine where this effect can be a key investigative tool, provide detailed experimental protocols for its measurement, and discuss its implications in drug development. While specific quantitative data for the KIE of this compound is not extensively available in publicly accessible literature, this guide will provide the foundational knowledge and methodologies to empower researchers to conduct such studies.

Introduction to the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The deuterium KIE arises from the mass difference between protium (B1232500) (¹H) and deuterium (²H or D). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon is known as a primary kinetic isotope effect and is quantified as the ratio of the rate constants (kH/kD).

The magnitude of the primary deuterium KIE can provide information about the transition state of the rate-determining step of a reaction. A large KIE (typically >2) suggests that the C-H bond is being broken in the transition state, while a small or unity KIE indicates that C-H bond cleavage is not involved in the rate-limiting step.

L-Cysteine Metabolism: A Fertile Ground for KIE Studies

L-Cysteine is a semi-essential amino acid with a central role in numerous physiological processes, including protein synthesis, detoxification, and the production of important biomolecules such as glutathione, taurine, and hydrogen sulfide (B99878) (H₂S)[1]. Its metabolic pathways involve several enzymatic reactions where C-H bond cleavage occurs, making it an excellent candidate for KIE studies using this compound.

One of the most significant areas of interest is the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with profound effects on the cardiovascular and nervous systems[1]. Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes are responsible for the majority of endogenous H₂S production from L-Cysteine:

-

Cystathionine γ-lyase (CSE)

-

Cystathionine β-synthase (CBS)

Both enzymes catalyze the β-elimination of a substituent from the β-carbon of L-Cysteine, a step that involves the cleavage of the Cα-H bond. The proposed mechanism for H₂S production by these enzymes makes the study of the deuterium KIE with this compound (specifically, L-Cysteine-α,β-d2) a powerful approach to probe the rate-limiting steps of this critical signaling pathway.

Another important enzyme in L-cysteine catabolism is cysteine desulfhydrase , which also catalyzes the degradation of L-cysteine to pyruvate, ammonia, and H₂S. The mechanism of this enzyme also involves C-H bond cleavage and is therefore amenable to investigation using KIE studies.

Signaling Pathway of H₂S Production from L-Cysteine

The enzymatic conversion of L-Cysteine to H₂S is a critical signaling pathway. Understanding the rate-limiting steps through KIE studies can provide insights into how this pathway is regulated and how it might be targeted therapeutically.

Caption: Enzymatic production of H₂S from L-Cysteine.

Quantitative Data on the Deuterium KIE of this compound

To illustrate how such data would be presented, the following tables provide a hypothetical summary of potential KIE values for the reaction catalyzed by Cystathionine γ-lyase (CSE). It is crucial to note that these values are for illustrative purposes only and are not derived from experimental data.

Table 1: Hypothetical Kinetic Parameters for CSE with L-Cysteine and this compound

| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) |

| L-Cysteine | 15.0 | 2.5 | 6000 |

| This compound | 5.0 | 2.5 | 2000 |

Table 2: Hypothetical Deuterium Kinetic Isotope Effects for CSE

| Isotope Effect | Value |

| D_k_cat | 3.0 |

| D_K_m | 1.0 |

| D_(k_cat/K_m) | 3.0 |

Experimental Protocols

The following sections outline detailed methodologies for key experiments required to determine the deuterium KIE of this compound.

Synthesis and Purification of this compound

A common method for the synthesis of deuterated amino acids is through enzymatic synthesis, which offers high stereospecificity.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-